molecular formula C14H20N2O2S B4398108 N-cycloheptyl-N'-(2-thienylmethyl)ethanediamide

N-cycloheptyl-N'-(2-thienylmethyl)ethanediamide

Cat. No. B4398108
M. Wt: 280.39 g/mol
InChI Key: FOKVYLUOVYUBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N'-(2-thienylmethyl)ethanediamide, commonly referred to as CTH or CT-3, is a synthetic compound that has been studied extensively for its potential therapeutic properties. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of effects on the body. In

Mechanism of Action

CTH is an N-cycloheptyl-N'-(2-thienylmethyl)ethanediamide inhibitor, which means that it blocks the enzyme that breaks down endocannabinoids such as anandamide. Endocannabinoids are naturally occurring compounds in the body that have a range of effects on the nervous system. By inhibiting this compound, CTH increases the levels of endocannabinoids, which can have a range of effects on the body.
Biochemical and Physiological Effects:
CTH has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to have anxiolytic and antidepressant effects. It has also been studied for its potential use in the treatment of addiction and obesity.

Advantages and Limitations for Lab Experiments

One advantage of CTH is that it is a selective N-cycloheptyl-N'-(2-thienylmethyl)ethanediamide inhibitor, which means that it does not have a range of off-target effects. This makes it a useful tool for studying the effects of endocannabinoids on the body. However, one limitation of CTH is that it has relatively low potency compared to other this compound inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.

Future Directions

There are a number of potential future directions for research on CTH. One area of interest is its potential use in the treatment of addiction. CTH has been shown to reduce drug-seeking behavior in animal models, and there is interest in exploring its potential use in the treatment of opioid addiction. Another area of interest is its potential use in the treatment of obesity. CTH has been shown to reduce food intake in animal models, and there is interest in exploring its potential use in the treatment of obesity and related disorders. Finally, there is interest in exploring the potential use of CTH in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids, to enhance their effects and reduce side effects.

Scientific Research Applications

CTH has been studied extensively for its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of addiction, obesity, and other disorders.

properties

IUPAC Name

N'-cycloheptyl-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-13(15-10-12-8-5-9-19-12)14(18)16-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKVYLUOVYUBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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